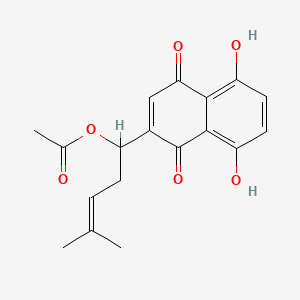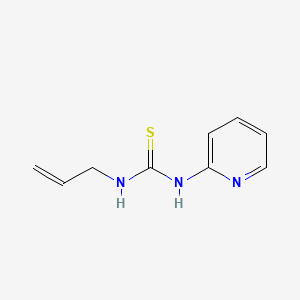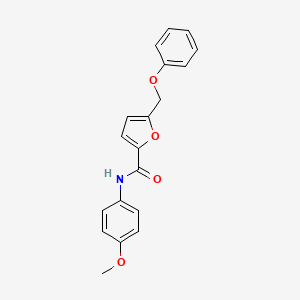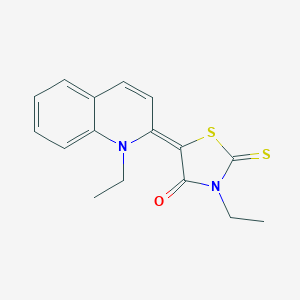
Acétylshikonine
Vue d'ensemble
Description
Acetylshikonin (AS) is a compound derived from the root of the plant Angelica sinensis, commonly known as Chinese Angelica or Dong Quai. It is an active ingredient in traditional Chinese medicine and has been used for centuries to treat a variety of ailments, including gynecological disorders, skin diseases, and inflammation. AS has been studied in recent years to determine its potential therapeutic effects and its mechanism of action.
Applications De Recherche Scientifique
Recherche anticancéreuse
L'acétylshikonine s'est avérée prometteuse dans la recherche anticancéreuse en raison de sa capacité à induire l'apoptose et à inhiber la prolifération cellulaire dans diverses lignées de cellules cancéreuses . Des études ont démontré son efficacité contre le cancer colorectal, le carcinome hépatocellulaire et les cellules cancéreuses du sein. Elle agit par le biais de multiples voies, notamment l'inhibition des enzymes topoisomérases et l'induction de l'arrêt du cycle cellulaire . La faible cytotoxicité du composé envers les cellules normales en fait un candidat potentiel pour des investigations plus approfondies en tant qu'agent thérapeutique contre le cancer.
Traitement de l'obésité et de la NAFLD
Dans le contexte des troubles métaboliques, l'this compound a été évaluée pour son efficacité dans la prévention de l'obésité et de la stéatose hépatique non alcoolique (NAFLD) . Des recherches sur des modèles animaux ont montré que l'this compound peut réduire le poids corporel, améliorer les profils lipidiques et diminuer les taux d'enzymes hépatiques, suggérant un effet régulateur sur le métabolisme lipidique et des actions anti-inflammatoires .
Applications anti-inflammatoires
Les propriétés anti-inflammatoires de l'this compound sont bien documentées, des études indiquant son potentiel à inhiber les cytokines et les médiateurs pro-inflammatoires tels que le TNF-α . Cela en fait un sujet d'intérêt pour le traitement des maladies inflammatoires chroniques, notamment l'arthrite et la maladie inflammatoire de l'intestin.
Amélioration de la culture cellulaire et de la production
Le rôle de l'this compound dans l'amélioration de la production de métabolites secondaires dans les cultures cellulaires est significatif . Des techniques telles que l'élicitation, l'alimentation en précurseurs et la modification génétique ont été explorées pour augmenter son rendement in vitro, ce qui est crucial pour ses applications commerciales et médicinales.
Applications antimicrobiennes
L'activité antimicrobienne de l'this compound s'étend aux effets antibactériens et antifongiques, ce qui en fait un agent de conservation naturel et thérapeutique potentiel . Sa capacité à combattre une variété de pathogènes, y compris les souches résistantes aux médicaments, est particulièrement précieuse dans le développement de nouveaux médicaments antimicrobiens.
Applications antioxydantes
L'this compound présente de fortes propriétés antioxydantes, qui sont bénéfiques pour lutter contre le stress oxydatif et peuvent contribuer à ses effets protecteurs contre diverses maladies . Son rôle dans la neutralisation des radicaux libres et la protection des composants cellulaires contre les dommages oxydatifs est un domaine de recherche clé, en particulier dans le contexte du vieillissement et des maladies neurodégénératives.
Mécanisme D'action
Target of Action
Acetylshikonin, a naphthoquinone derivative, primarily targets Acetylcholinesterase (AChE) and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and 3 (RIPK3) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and plays a crucial role in nerve signal transmission. RIPK1 and RIPK3 are key regulators of necroptosis, a form of programmed cell death .
Mode of Action
Acetylshikonin interacts with its targets to induce various cellular changes. It acts as an AChE inhibitor , preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . In the context of cancer, acetylshikonin induces necroptosis in non-small cell lung cancer (NSCLC) cells through the RIPK1/RIPK3-dependent pathway . It also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Epidermal Growth Factor Receptor (EGFR) pathways .
Biochemical Pathways
Acetylshikonin affects several biochemical pathways. It promotes oxidative stress, leading to lipid oxidation and down-regulation of glutathione peroxidase 4 (GPX4) , a key enzyme in the antioxidant defense system . It also induces G2/M phase arrest in lung cancer cells, halting cell cycle progression . Furthermore, it activates the endoplasmic reticulum stress-activated PERK/eIF2α/CHOP pathway in oesophageal squamous cell carcinoma .
Pharmacokinetics
Pharmacokinetic studies suggest that acetylshikonin has a wide distribution but poor absorption . This could impact its bioavailability and effectiveness as a therapeutic agent. Further investigations are needed to fully understand its pharmacokinetic properties.
Result of Action
Acetylshikonin’s interaction with its targets leads to various molecular and cellular effects. It significantly reduces cell viability, increases the apoptotic rate, and inhibits cell migration . It also induces chromatin condensation and increases cell membrane permeability, leading to an increase in necrotic cells .
Action Environment
The action, efficacy, and stability of acetylshikonin can be influenced by various environmental factors. It’s worth noting that the compound’s broad pharmacological properties, including anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral effects, suggest it may interact with a diverse range of environmental factors .
Analyse Biochimique
Biochemical Properties
Acetylshikonin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, acetylshikonin has been shown to inhibit the PI3K/Akt signaling pathway, which is essential for cell survival and proliferation . Additionally, it modulates the activity of nuclear factor-κB (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Acetylshikonin also interacts with reactive oxygen species (ROS), influencing oxidative stress and cellular redox balance .
Cellular Effects
Acetylshikonin exerts significant effects on various cell types and cellular processes. It induces apoptosis and cell cycle arrest in cancer cells by modulating death receptors and the MAPK signaling pathway . In non-small cell lung cancer cells, acetylshikonin decreases cell survival, increases apoptosis, and inhibits cell migration by targeting the EGFR and STAT3 pathways . Furthermore, acetylshikonin has been shown to inhibit the proliferation and migration of cerebrovascular smooth muscle cells by suppressing the Wnt/β-catenin pathway .
Molecular Mechanism
The molecular mechanism of acetylshikonin involves multiple targets and pathways. It induces apoptosis through the production of reactive oxygen species (ROS) and the inhibition of the EGFR and PI3K/Akt signaling pathways . Acetylshikonin also inhibits angiogenesis and induces apoptosis and necroptosis in cancer cells . Additionally, it modulates the Nur77/Bcl-2 apoptotic pathway by increasing Nur77 protein levels and promoting its mitochondrial targeting in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetylshikonin change over time. Studies have shown that acetylshikonin has a wide distribution and poor absorption in mice . It also exhibits long-term cytotoxicity by suppressing autophagy and causing the accumulation of intracellular reactive oxygen species (ROS) . Furthermore, acetylshikonin’s stability and degradation over time can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of acetylshikonin vary with different dosages in animal models. For instance, in studies involving LPS-stimulated BV2 microglial cells, acetylshikonin inhibited NO and PGE2 expression by suppressing PI3K/Akt-mediated NF-κB activity induced by reactive oxygen species (ROS) . Additionally, acetylshikonin has been shown to have anti-inflammatory effects in acute injuries in various animal models . Discrepancies in results may arise due to different doses tested .
Metabolic Pathways
Acetylshikonin is involved in several metabolic pathways. It activates the mitochondria-regulated intrinsic apoptotic pathway through the regulation of ROS accumulation, inhibition of the NF-κB pathway, and Bcr-Abl fusion protein expression in K562 cells . Additionally, acetylshikonin’s biosynthesis involves the coupling of p-hydroxybenzoic acid and geranyl diphosphate, catalyzed by a membrane-bound geranyltransferase at the endoplasmic reticulum .
Transport and Distribution
Acetylshikonin is transported and distributed within cells and tissues through various mechanisms. It has a wide distribution and poor absorption in mice . The compound is also associated with a high binding rate to human plasma proteins, which influences its transport and distribution within the body . In plants, acetylshikonin accumulates in the root periderm and is subsequently deposited in the rhizosphere .
Subcellular Localization
The subcellular localization of acetylshikonin plays a significant role in its activity and function. In cancer cells, acetylshikonin modulates the Nur77/Bcl-2 apoptotic pathway by promoting the mitochondrial targeting of Nur77 protein . Additionally, the acylation of shikonin and alkannin in Lithospermum erythrorhizon is catalyzed by enantioselective BAHD acyltransferases, which are localized in specific subcellular compartments .
Propriétés
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFXUXZJJKTDOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909976 | |
| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4 | |
| Record name | Acetylshikonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkannin, monoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetylshikonin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ARNEBIN-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2,2-bis(1-phenyl-5-tetrazolyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1222505.png)
![1-(2-Furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1222506.png)
![4-[1-(4-fluorophenyl)ethyl]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1222507.png)
![2-Chloro-5-{5-[2-cyano-2-(4-methoxy-phenylcarbamoyl)-vinyl]-furan-2-yl}-benzoic acid](/img/structure/B1222510.png)

![(1R,9S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1222515.png)
![3-[[3-[(4-Acetamidophenyl)sulfonylamino]-1,4-dihydroquinoxalin-2-yl]imino]-6-oxo-1-cyclohexa-1,4-dienecarboxylic acid](/img/structure/B1222516.png)
![4-bromo-N-[[[2-furanyl(oxo)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1222517.png)


![(1S,9S)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B1222525.png)

![N-[3-(benzenesulfonyl)-1-cyclohexyl-2-pyrrolo[3,2-b]quinoxalinyl]benzenesulfonamide](/img/structure/B1222527.png)
![2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1222531.png)
